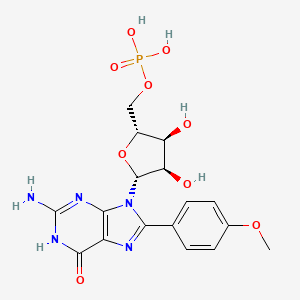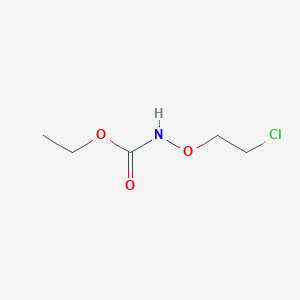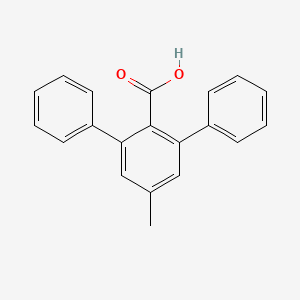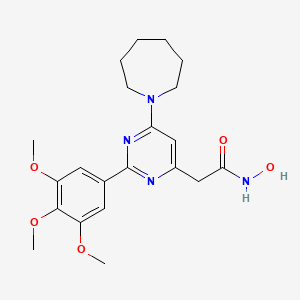
6-(Benzylsulfanyl)-9-(2-chloroethyl)-9h-purin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Benzylthio)-9-(2-chloroethyl)-9H-purin-2-amine is a synthetic organic compound that belongs to the purine family This compound is characterized by the presence of a benzylthio group at the 6th position and a 2-chloroethyl group at the 9th position of the purine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzylthio)-9-(2-chloroethyl)-9H-purin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Benzylthio Group: The benzylthio group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with a benzyl halide.
Attachment of the 2-Chloroethyl Group: The 2-chloroethyl group is introduced through an alkylation reaction, where the purine core reacts with 2-chloroethylamine under basic conditions.
Industrial Production Methods
Industrial production of 6-(Benzylthio)-9-(2-chloroethyl)-9H-purin-2-amine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors.
化学反応の分析
Types of Reactions
6-(Benzylthio)-9-(2-chloroethyl)-9H-purin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the 2-chloroethyl group, to form ethyl derivatives.
Substitution: The 2-chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the 2-chloroethyl group under basic or acidic conditions.
Major Products
Sulfoxides and Sulfones: Formed from the oxidation of the benzylthio group.
Ethyl Derivatives: Formed from the reduction of the 2-chloroethyl group.
Substituted Derivatives: Formed from nucleophilic substitution reactions at the 2-chloroethyl group.
科学的研究の応用
6-(Benzylthio)-9-(2-chloroethyl)-9H-purin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and viral infections.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-(Benzylthio)-9-(2-chloroethyl)-9H-purin-2-amine involves its interaction with various molecular targets. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in biological macromolecules, leading to the inhibition of their function. This can result in the disruption of cellular processes, making the compound a potential candidate for anticancer and antiviral therapies.
類似化合物との比較
Similar Compounds
6-Mercaptopurine: A purine analog used in the treatment of leukemia.
Thioguanine: Another purine analog with applications in cancer therapy.
Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy.
Uniqueness
6-(Benzylthio)-9-(2-chloroethyl)-9H-purin-2-amine is unique due to the presence of both a benzylthio group and a 2-chloroethyl group, which confer distinct chemical properties and biological activities
特性
CAS番号 |
2846-84-6 |
|---|---|
分子式 |
C14H14ClN5S |
分子量 |
319.8 g/mol |
IUPAC名 |
6-benzylsulfanyl-9-(2-chloroethyl)purin-2-amine |
InChI |
InChI=1S/C14H14ClN5S/c15-6-7-20-9-17-11-12(20)18-14(16)19-13(11)21-8-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H2,16,18,19) |
InChIキー |
VGUUZKDHSQUQAN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CSC2=NC(=NC3=C2N=CN3CCCl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






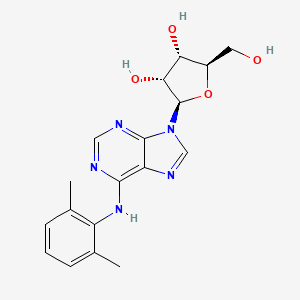

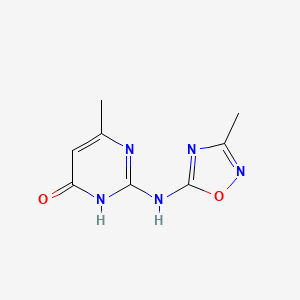
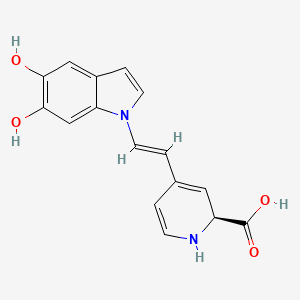
![Methyl {6-[(thiophen-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B12929091.png)
